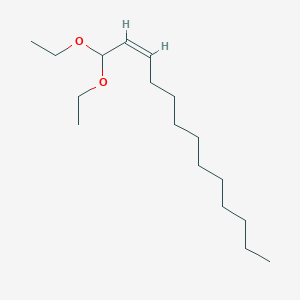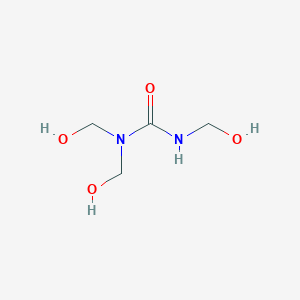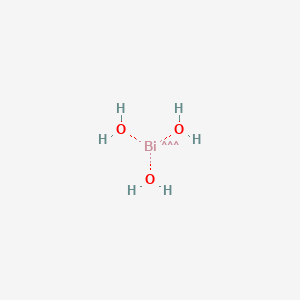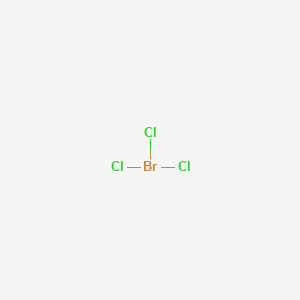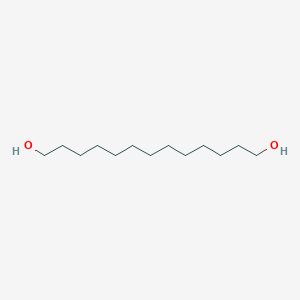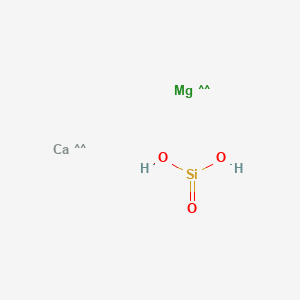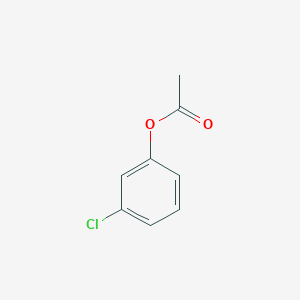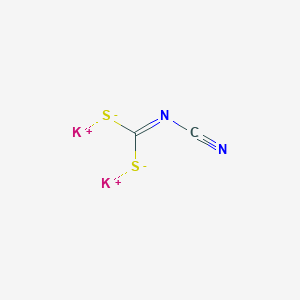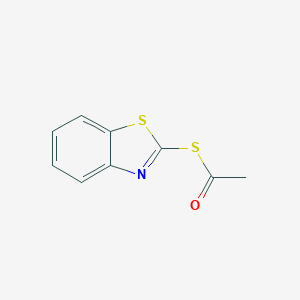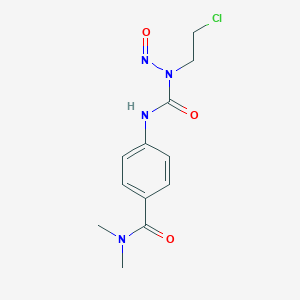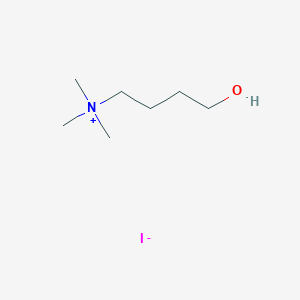
4-Trimethylamino-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trimethylamino-1-butanol (TMAO) is a quaternary ammonium compound that has been widely studied in recent years due to its potential role in various physiological and pathological processes. TMAO is synthesized in the liver from dietary precursors such as choline and carnitine, and has been implicated in the development of cardiovascular disease, kidney disease, and other conditions. In
作用机制
The precise mechanism of action of 4-Trimethylamino-1-butanol is not fully understood, but it is believed to involve a number of different pathways. One proposed mechanism is that 4-Trimethylamino-1-butanol may enhance the uptake of cholesterol by macrophages, leading to the development of atherosclerosis. 4-Trimethylamino-1-butanol may also contribute to the development of inflammation and oxidative stress, which can lead to the development of various pathological conditions.
生化和生理效应
4-Trimethylamino-1-butanol has a number of biochemical and physiological effects on the body. Studies have shown that elevated levels of 4-Trimethylamino-1-butanol in the blood are associated with increased levels of inflammation and oxidative stress, as well as alterations in lipid metabolism and glucose homeostasis. 4-Trimethylamino-1-butanol may also affect the gut microbiome, leading to alterations in microbial composition and function.
实验室实验的优点和局限性
4-Trimethylamino-1-butanol has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity, and it has a number of well-characterized biochemical and physiological effects. However, there are also some limitations to the use of 4-Trimethylamino-1-butanol in lab experiments. For example, 4-Trimethylamino-1-butanol may interact with other compounds or proteins in the experimental system, leading to potential confounding effects. Additionally, the precise mechanism of action of 4-Trimethylamino-1-butanol is not fully understood, which may limit its utility in certain types of experiments.
未来方向
There are a number of future directions for research on 4-Trimethylamino-1-butanol. One area of interest is the development of new therapeutic strategies for conditions associated with elevated 4-Trimethylamino-1-butanol levels, such as cardiovascular disease and kidney disease. Another area of interest is the elucidation of the precise mechanism of action of 4-Trimethylamino-1-butanol, which may help to identify new targets for therapeutic intervention. Additionally, further research is needed to better understand the role of 4-Trimethylamino-1-butanol in the gut microbiome and its potential impact on overall health and disease risk.
Conclusion
In conclusion, 4-Trimethylamino-1-butanol is a quaternary ammonium compound that has been extensively studied in recent years due to its potential role in various physiological and pathological processes. 4-Trimethylamino-1-butanol can be synthesized through the oxidation of TMA or through a two-step process involving the conversion of choline or carnitine to 4-Trimethylamino-1-butanol. 4-Trimethylamino-1-butanol has been implicated in the development of cardiovascular disease, kidney disease, and other conditions, and its precise mechanism of action is not fully understood. Further research is needed to fully elucidate the role of 4-Trimethylamino-1-butanol in health and disease.
合成方法
4-Trimethylamino-1-butanol can be synthesized through the oxidation of trimethylamine (TMA) using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite. Alternatively, 4-Trimethylamino-1-butanol can be synthesized from choline or carnitine through a two-step process involving the conversion of these precursors to TMA followed by oxidation to 4-Trimethylamino-1-butanol. The synthesis of 4-Trimethylamino-1-butanol is a relatively simple and inexpensive process, and the compound can be obtained in high purity.
科学研究应用
4-Trimethylamino-1-butanol has been the subject of extensive scientific research in recent years, with studies investigating its potential role in various physiological and pathological processes. One of the most well-studied areas of 4-Trimethylamino-1-butanol research is its association with cardiovascular disease. Studies have shown that elevated levels of 4-Trimethylamino-1-butanol in the blood are associated with an increased risk of cardiovascular disease, and that 4-Trimethylamino-1-butanol may play a role in the development of atherosclerosis and other cardiovascular conditions.
In addition to its role in cardiovascular disease, 4-Trimethylamino-1-butanol has also been implicated in the development of kidney disease, liver disease, and other conditions. Studies have shown that 4-Trimethylamino-1-butanol may contribute to the development of inflammation, oxidative stress, and other pathological processes that can lead to these conditions.
属性
CAS 编号 |
14274-37-4 |
|---|---|
产品名称 |
4-Trimethylamino-1-butanol |
分子式 |
C7H18INO |
分子量 |
259.13 g/mol |
IUPAC 名称 |
4-hydroxybutyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZUVPWWASXUUVFX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCO.[I-] |
规范 SMILES |
C[N+](C)(C)CCCCO.[I-] |
同义词 |
4-trimethylamino-1-butanol 4-trimethylamino-1-butanol acetate HBTM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



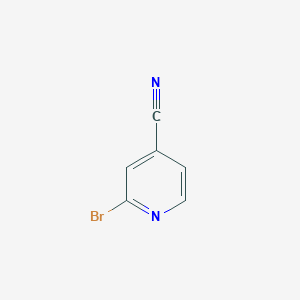
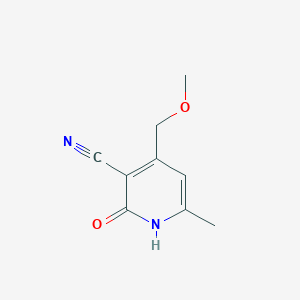
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
